(3R,4S,5R,6R)-2-[[(2R,3S,4R)-4-hydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Description
D-Lactic acid, also known as D-2-hydroxypropanoic acid, is a stereoisomer of lactic acid. It is a chiral molecule with a hydroxyl group attached to the second carbon atom, making it optically active. D-Lactic acid is less common in nature compared to its counterpart, L-lactic acid, which is the principal isomer produced by humans. D-Lactic acid is primarily produced during the microbial breakdown of glucose and is found in various fermented products .
Properties
Molecular Formula |
C12H20O9 |
|---|---|
Molecular Weight |
308.28 g/mol |
IUPAC Name |
(3R,4S,5R,6R)-2-[[(2R,3S,4R)-4-hydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H20O9/c13-3-6-8(16)9(17)10(18)12(20-6)21-11-5(15)1-2-19-7(11)4-14/h1-2,5-18H,3-4H2/t5-,6-,7-,8+,9+,10-,11+,12?/m1/s1 |
InChI Key |
HNXRLRRQDUXQEE-DAVWHYDXSA-N |
Isomeric SMILES |
C1=CO[C@@H]([C@H]([C@@H]1O)OC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)CO |
Canonical SMILES |
C1=COC(C(C1O)OC2C(C(C(C(O2)CO)O)O)O)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Lactic acid can be synthesized through several methods, including microbial fermentation and chemical synthesis. Microbial fermentation involves the use of specific bacterial strains that can produce D-lactic acid from glucose under controlled conditions. Chemical synthesis typically involves the reduction of pyruvic acid using specific catalysts and reaction conditions .
Industrial Production Methods: Industrial production of D-lactic acid often relies on fermentation processes using genetically modified microorganisms. These microorganisms are optimized to produce high yields of D-lactic acid from renewable resources such as corn starch or sugarcane. The fermentation process is followed by purification steps to isolate and concentrate the D-lactic acid .
Chemical Reactions Analysis
Types of Reactions: D-Lactic acid undergoes various chemical reactions, including oxidation, reduction, and esterification. It can be oxidized to pyruvic acid or reduced to propylene glycol. Esterification reactions with alcohols produce lactate esters, which are commonly used as solvents and plasticizers .
Common Reagents and Conditions: Common reagents used in the reactions of D-lactic acid include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Esterification reactions typically require acidic catalysts such as sulfuric acid or p-toluenesulfonic acid .
Major Products: The major products formed from the reactions of D-lactic acid include pyruvic acid, propylene glycol, and various lactate esters. These products have diverse applications in the food, pharmaceutical, and chemical industries .
Scientific Research Applications
D-Lactic acid has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a chiral building block for the synthesis of various compounds. In biology, D-lactic acid is studied for its role in metabolic pathways and its effects on cellular processes. In medicine, it is used in the formulation of biodegradable polymers for drug delivery systems and tissue engineering. Industrially, D-lactic acid is used in the production of biodegradable plastics, solvents, and food additives .
Mechanism of Action
The mechanism of action of D-lactic acid involves its role as an intermediate in the fermentation and metabolism of sugars. It is converted to pyruvate by the enzyme lactate dehydrogenase, which then enters various metabolic pathways. D-Lactic acid can also act as a signaling molecule, influencing cellular processes and metabolic regulation .
Comparison with Similar Compounds
D-Lactic acid is often compared with L-lactic acid, its stereoisomer. While both isomers have similar chemical properties, they differ in their biological activities and applications. L-Lactic acid is more commonly found in nature and is the primary isomer produced by humans. D-Lactic acid, on the other hand, is primarily produced by microbial fermentation and has unique applications in the production of biodegradable plastics and other industrial products. Other similar compounds include lactones and lactams, which are cyclic esters and amides, respectively. These compounds share some chemical properties with D-lactic acid but differ in their structures and applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
